molecular formula C11H19NO2 B2692744 1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2137557-45-8

1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2692744
CAS No.: 2137557-45-8
M. Wt: 197.278
InChI Key: DHQWATNAEURKAS-UHFFFAOYSA-N
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Description

1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one is a compound that features a piperidine ring substituted with a hydroxypropan-2-yl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of piperidine derivatives with appropriate aldehydes or ketones under controlled conditions. One common method involves the condensation of 3-(2-Hydroxypropan-2-yl)piperidine with prop-2-en-1-one in the presence of a base catalyst .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine rings but different substituents.

    Prop-2-en-1-one derivatives: Compounds with similar carbonyl groups but different ring structures.

Uniqueness: 1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-4-10(13)12-7-5-6-9(8-12)11(2,3)14/h4,9,14H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQWATNAEURKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN(C1)C(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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